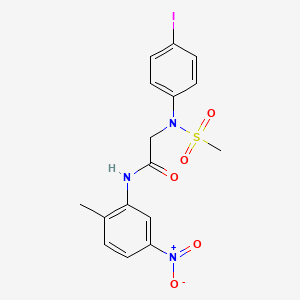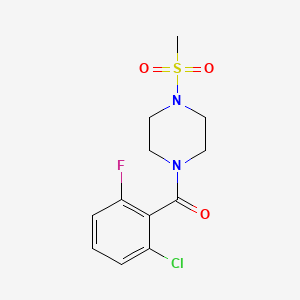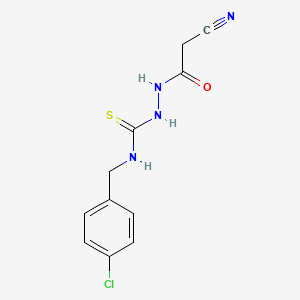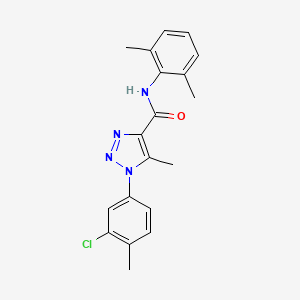![molecular formula C13H14ClN3O2 B4646406 4-chloro-1-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-1H-pyrazole](/img/structure/B4646406.png)
4-chloro-1-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-1H-pyrazole
描述
4-chloro-1-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CP 47,497, and it is a synthetic cannabinoid that is structurally similar to THC, the active ingredient in marijuana. The purpose of
作用机制
CP 47,497 exerts its effects by binding to the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. When CP 47,497 binds to the CB1 receptor, it activates a signaling cascade that ultimately leads to the modulation of various physiological processes, including pain sensation, appetite, and mood regulation. The exact mechanism of action of CP 47,497 is still not fully understood, and further research is needed to elucidate its effects on the endocannabinoid system.
Biochemical and Physiological Effects:
CP 47,497 has been shown to have various biochemical and physiological effects, including the modulation of pain sensation, appetite, and mood regulation. In animal studies, CP 47,497 has been shown to reduce pain sensitivity and increase appetite. It has also been shown to have anxiolytic and antidepressant effects. However, the long-term effects of CP 47,497 on the endocannabinoid system and other physiological processes are still not fully understood, and further research is needed to elucidate its effects.
实验室实验的优点和局限性
CP 47,497 has several advantages and limitations for lab experiments. One of the main advantages is its potency as a CB1 receptor agonist, which makes it a valuable tool for studying the endocannabinoid system. However, its structural similarity to THC and other cannabinoids can also be a limitation, as it may lead to cross-reactivity with other receptors and affect the interpretation of the results. Additionally, the long-term effects of CP 47,497 on the endocannabinoid system and other physiological processes are still not fully understood, and further research is needed to elucidate its effects.
未来方向
There are several future directions for the study of CP 47,497. One of the most significant areas of research is the development of new synthetic cannabinoids that are more selective and potent agonists of the CB1 receptor. Additionally, further research is needed to elucidate the long-term effects of CP 47,497 on the endocannabinoid system and other physiological processes. This research could lead to the development of new therapies for various conditions, including chronic pain, anxiety, and depression. Finally, the study of CP 47,497 could also lead to a better understanding of the endocannabinoid system and its role in various physiological processes.
科学研究应用
CP 47,497 has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and neuroscience. One of the most significant applications of this compound is its use as a research tool to study the endocannabinoid system. The endocannabinoid system is a complex system of neurotransmitters and receptors that play a crucial role in various physiological processes, including pain sensation, appetite, and mood regulation. CP 47,497 is a potent agonist of the CB1 receptor, which is one of the primary receptors of the endocannabinoid system. By studying the effects of CP 47,497 on the CB1 receptor, researchers can gain a better understanding of the endocannabinoid system and its role in various physiological processes.
属性
IUPAC Name |
2-(4-chloropyrazol-1-yl)-1-[2-(furan-2-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c14-10-7-15-16(8-10)9-13(18)17-5-1-3-11(17)12-4-2-6-19-12/h2,4,6-8,11H,1,3,5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEMGXGABXDOCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN2C=C(C=N2)Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-({3-[(cyclopropylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4646323.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenoxybenzamide](/img/structure/B4646326.png)
![2-[(4-methyl-2-nitrophenoxy)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4646332.png)
![ethyl 5'-{[(benzoylamino)carbonothioyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B4646340.png)
![2,2,2-trifluoro-N-(3-{N-[3-(4-methoxyphenyl)propanoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4646348.png)
![N-benzyl-2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetamide](/img/structure/B4646356.png)


![isopropyl 3-{[({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4646372.png)
![N-(2-chloro-5-methylphenyl)-N'-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4646380.png)
![N-(4-ethoxyphenyl)-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4646390.png)
![isopropyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4646395.png)


